Boc-L-alanine methyl ester
Overview
Description
Boc-L-alanine methyl ester is a derivative of L-alanine, where the amino group is protected by a tert-butyloxycarbonyl group and the carboxyl group is esterified with a methyl group . This compound is commonly used as a building block in the synthesis of peptides and peptidomimetics, serving as a protected form of L-alanine .
Mechanism of Action
Target of Action
Boc-L-alanine methyl ester, also known as Boc-Ala-OMe, is a derivative of the amino acid alanine . It is primarily used as a building block in the synthesis of peptides and peptidomimetics . Therefore, its primary targets are the peptide chains where it is incorporated.
Mode of Action
Boc-Ala-OMe interacts with its targets (peptide chains) through a process known as peptide synthesis . The compound serves as a protected form of L-alanine, which can be selectively deprotected and used for the introduction of L-alanine into peptide chains .
Biochemical Pathways
The biochemical pathways affected by Boc-Ala-OMe are those involved in peptide synthesis . The compound, serving as a protected form of L-alanine, is incorporated into peptide chains, thereby influencing the structure and function of the resulting peptides.
Result of Action
The molecular and cellular effects of Boc-Ala-OMe’s action are primarily seen in the peptides that it helps synthesize . By serving as a building block in peptide synthesis, Boc-Ala-OMe can influence the structure and function of these peptides, which can have various effects depending on the specific peptide and its role in the body.
Action Environment
The action, efficacy, and stability of Boc-Ala-OMe can be influenced by various environmental factors. For instance, the efficiency of peptide synthesis can be affected by factors such as temperature, pH, and the presence of other molecules. Additionally, the compound should be stored in a dark place and sealed in dry conditions to maintain its stability .
Biochemical Analysis
Biochemical Properties
Boc-L-alanine methyl ester plays a pivotal role in the synthesis of multifunctional targets, especially in peptide synthesis It interacts with various enzymes, proteins, and other biomolecules during these processes The nature of these interactions is often determined by the specific biochemical reactions in which this compound is involved
Molecular Mechanism
The molecular mechanism of action of this compound largely involves its role as a protected form of L-alanine in peptide synthesis It can exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-L-alanine methyl ester typically involves the protection of the amino group of L-alanine with a tert-butyloxycarbonyl group, followed by esterification of the carboxyl group with methanol. One common method involves the reaction of L-alanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form Boc-L-alanine. This intermediate is then esterified using methanol and a catalyst like trimethylchlorosilane .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Boc-L-alanine methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form Boc-L-alanine.
Deprotection: The tert-butyloxycarbonyl group can be removed under acidic conditions to yield L-alanine methyl ester.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Typically performed using aqueous acids or bases.
Deprotection: Achieved using acids such as trifluoroacetic acid or hydrochloric acid.
Substitution: Involves nucleophiles like amines or alcohols under basic or neutral conditions.
Major Products:
Hydrolysis: Boc-L-alanine.
Deprotection: L-alanine methyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Boc-L-alanine methyl ester has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Boc-L-leucine methyl ester
- Boc-L-valine methyl ester
- Boc-L-phenylalanine methyl ester
Comparison: Boc-L-alanine methyl ester is unique due to its smaller side chain compared to Boc-L-leucine methyl ester and Boc-L-valine methyl ester, making it less sterically hindered and more versatile in peptide synthesis. Boc-L-phenylalanine methyl ester, on the other hand, has a bulky aromatic side chain, which can influence the overall properties of the synthesized peptides .
Properties
IUPAC Name |
methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-6(7(11)13-5)10-8(12)14-9(2,3)4/h6H,1-5H3,(H,10,12)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDICGOCZGRDFM-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30446058 | |
Record name | Boc-L-alanine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30446058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28875-17-4 | |
Record name | Boc-L-alanine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30446058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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